molecular formula C7H9NO2 B14496339 (4-Aminophenoxy)methanol CAS No. 63266-98-8

(4-Aminophenoxy)methanol

Cat. No.: B14496339
CAS No.: 63266-98-8
M. Wt: 139.15 g/mol
InChI Key: FQKISMAOVTYAGA-UHFFFAOYSA-N
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Description

Contextualization within the broader class of Aminophenol Derivatives and Phenoxy Ethers

(4-Aminophenoxy)methanol belongs to two significant classes of organic compounds: aminophenol derivatives and phenoxy ethers.

Aminophenol Derivatives: Aminophenols are aromatic compounds containing both an amino (-NH₂) and a hydroxyl (-OH) group attached to a benzene (B151609) ring. The relative position of these groups (ortho, meta, or para) significantly influences their chemical properties. 4-Aminophenol (B1666318), a precursor for many derivatives, is a well-known compound used in the synthesis of pharmaceuticals like paracetamol. wikipedia.org Derivatives of 4-aminophenol are widely studied for their potential biological activities, including antimicrobial and antidiabetic properties. nih.govmdpi.com The presence of the amino group makes the aromatic ring more susceptible to electrophilic substitution and oxidation. wikipedia.org Chlorinated 4-aminophenol derivatives, for instance, are common in pharmaceutical ingredients. rsc.org

Phenoxy Ethers: Phenoxy ethers, or aromatic ethers, are characterized by an oxygen atom connecting a phenyl group to another organic substituent (R-O-Ar). wikipedia.org They are generally synthesized through methods like the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. wikipedia.org Phenoxy ethers are typically less hydrophilic than the parent phenols and alcohols. wikipedia.org The phenoxy moiety is a structural component in various biologically active molecules and polymers. researchgate.netmdpi.com Polyphenyl ethers are known for their high thermal and oxidative stability. wikipedia.org

The combination of the aminophenol and ether functionalities in this compound suggests a molecule with a unique blend of reactivity, capable of undergoing reactions typical of aromatic amines, alcohols, and ethers.

Historical Perspectives on the Synthesis and Reactivity of Aminophenoxy Compounds

The synthesis of aminophenoxy compounds has evolved over time, driven by the need for novel materials and therapeutic agents. Historically, the synthesis of phenoxy ethers often relied on the Ullmann condensation, a copper-catalyzed reaction between a phenate and a halogenated benzene. wikipedia.org A more common laboratory-scale method is the Williamson ether synthesis, which offers high yields for the formation of the ether linkage. wikipedia.org

For aminophenoxy compounds specifically, a common synthetic strategy involves the reaction of a nitrophenol with a suitable alkylating or arylating agent, followed by the reduction of the nitro group to an amine. For example, the synthesis of ethyl-2-(4-aminophenoxy)acetate is achieved by alkylating 4-nitrophenol (B140041) with ethyl bromoacetate, followed by a selective reduction of the nitro group. researchgate.net Similarly, bis(4-aminophenoxy)methane is prepared by the catalytic hydrogenation of bis(4-nitrophenoxy)methane. researchgate.net

The reactivity of aminophenoxy compounds is dictated by the interplay of the amino, phenoxy, and other functional groups present. The amino group can be readily acylated, alkylated, or diazotized, providing a handle for further chemical modifications. wikipedia.org The ether linkage is generally stable but can be cleaved under harsh conditions. The aromatic ring can undergo electrophilic substitution, with the position of substitution directed by the existing groups.

Significance of the this compound Moiety as a Chemical Synthon and Structural Motif

While this compound itself is not widely documented as a synthon, the broader aminophenoxy moiety is a significant structural motif in several areas of chemistry.

In Polymer Chemistry: Bis(aminophenoxy) compounds are important monomers for the synthesis of high-performance polymers like polyimides and poly(ether imide)s. tandfonline.comresearchgate.net These polymers are known for their excellent thermal stability, mechanical properties, and solubility in organic solvents. tandfonline.comresearchgate.net For instance, sulfonated polyimides derived from sulfonated bis(aminophenoxy) monomers have been investigated for applications in fuel cells due to their high proton conductivity and low methanol (B129727) permeability. researchgate.net The aminophenoxy group imparts flexibility and processability to the polymer chains. tandfonline.com

In Medicinal Chemistry: The aminophenoxy structure is a key component in a variety of biologically active compounds. For example, flavone (B191248) derivatives functionalized with an aminophenoxy moiety have shown significant antiproliferative activity against cancer cell lines. mdpi.com The aminophenoxy group can act as a scaffold to which other pharmacologically important groups can be attached, leading to the development of new therapeutic agents. openmedicinalchemistryjournal.com

As a Chemical Synthon: The aminophenoxy moiety serves as a versatile building block in organic synthesis. For example, ethyl-2-(4-aminophenoxy)acetate is a precursor for dual-acting hypoglycemic agents. researchgate.net The presence of both an amino group and an ether linkage allows for a range of chemical transformations, making it a valuable synthon for constructing more complex molecules. A closely related compound, [4-(4-aminophenoxy)phenyl]methanol, is commercially available and used in chemical synthesis. fluorochem.co.uk

Properties

CAS No.

63266-98-8

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

(4-aminophenoxy)methanol

InChI

InChI=1S/C7H9NO2/c8-6-1-3-7(4-2-6)10-5-9/h1-4,9H,5,8H2

InChI Key

FQKISMAOVTYAGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCO

Origin of Product

United States

Advanced Derivatization and Functionalization Strategies

Modification at the Amino Group

The aromatic amino group in (4-Aminophenoxy)methanol is a primary site for modifications due to its high nucleophilicity. Reactions at this position are fundamental for building molecular complexity and introducing varied functionalities.

N-Acylation for Intermediate and Product Formation

N-acylation is a robust method for converting the primary amine of this compound into an amide. This transformation is crucial for synthesizing stable intermediates and is exemplified by the extensively documented acylation of the structurally similar 4-aminophenol (B1666318) to produce paracetamol. thestudentroom.co.ukquora.comgoogle.com The lone pair of electrons on the nitrogen atom is more available for nucleophilic attack than the lone pairs on the phenolic oxygen, leading to high selectivity for N-acylation over O-acylation under controlled conditions. quora.com

The reaction typically proceeds via a nucleophilic addition-elimination mechanism where the amino group attacks the electrophilic carbonyl carbon of an acylating agent, such as acetic anhydride (B1165640) or an acyl chloride. thestudentroom.co.uk This process is often performed in an aqueous medium or a suitable organic solvent. The resulting amide is significantly more stable than the parent amine and serves as a key functional group in many active pharmaceutical ingredients. Extending the reaction time or using harsh conditions can sometimes lead to diacylation, affecting both the amino and hydroxyl groups. rsc.org

Table 1: N-Acylation Reaction Overview
ReactantAcylating AgentTypical ProductKey Conditions
This compoundAcetic AnhydrideN-(4-(hydroxymethyl)phenyl)acetamideAqueous suspension, mild heat
This compoundBenzoyl ChlorideN-(4-(hydroxymethyl)phenyl)benzamideSchotten-Baumann conditions (e.g., NaOH(aq))

N-Alkylation and N-Arylation for Diversification

Selective N-alkylation and N-arylation provide pathways to secondary and tertiary amines, significantly diversifying the molecular architecture.

N-Alkylation of aminophenols can be challenging due to competition between N- and O-alkylation. A highly selective and efficient method involves a one-pot, two-step reductive amination process. umich.eduresearchgate.net First, the amino group of this compound undergoes condensation with an aldehyde (e.g., benzaldehyde) in a solvent like methanol (B129727) to form a Schiff base (imine) intermediate. Subsequently, this intermediate is reduced in situ with a reducing agent such as sodium borohydride (B1222165) to yield the N-alkylated product. umich.edu This strategy avoids direct alkylation with alkyl halides, which can lead to a mixture of products. umich.edugoogle.com

N-Arylation introduces an aryl group onto the nitrogen atom, a transformation commonly achieved using modern cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst with specialized phosphine (B1218219) ligands (such as BrettPhos) to couple the amine with an aryl halide (bromide or chloride). mit.eduwikipedia.orgmanchester.ac.uk This method offers high chemoselectivity for the C-N bond formation. mit.eduacs.org Alternatively, copper-catalyzed N-arylation reactions provide another effective route for creating N-aryl derivatives of aminophenols. mit.eduresearchgate.net

Table 2: N-Alkylation and N-Arylation Strategies
Reaction TypeKey ReagentsCatalyst/ConditionsProduct Type
N-Alkylation (Reductive Amination)Aldehyde (R-CHO), Sodium Borohydride (NaBH₄)Methanol, one-pot reactionSecondary Amine
N-Arylation (Buchwald-Hartwig)Aryl Halide (Ar-X)Palladium precatalyst, phosphine ligand (e.g., BrettPhos), base (e.g., NaOt-Bu)Secondary Arylamine
N-Arylation (Copper-Catalyzed)Aryl Halide (Ar-X)CuI, ligand (e.g., picolinic acid)Secondary Arylamine

Condensation Reactions Leading to Imine and Related Linkages

The primary amino group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. nih.govmasterorganicchemistry.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.com The formation of imines is a reversible process, and the equilibrium can be driven toward the product by removing the water formed during the reaction. masterorganicchemistry.com

These imine derivatives are valuable in their own right and as intermediates. For example, Schiff bases derived from 4-aminophenol have been synthesized and investigated for their biological activities. nih.gov The azomethine group (C=N) is a key structural feature in various biologically active compounds. nih.gov

Functionalization of the Hydroxyl Group

The primary hydroxyl group (-CH₂OH) on the phenoxy moiety provides a second reactive site for derivatization, enabling the synthesis of esters, ethers, and other functional molecules.

Esterification for Prodrugs or Synthetic Building Blocks

Esterification of the primary alcohol in this compound can be used to generate prodrugs or valuable synthetic building blocks. This reaction typically involves treating the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). Direct esterification with a carboxylic acid, known as Fischer esterification, is an equilibrium process catalyzed by acid. organic-chemistry.org Higher yields can often be obtained using more reactive acylating agents or specialized coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The synthesis of benzyl (B1604629) esters from benzylic alcohols is a well-established transformation that can improve properties like lipophilicity, which is a common strategy in prodrug design. nih.govresearchgate.net

It is important to distinguish this reaction from the synthesis of the similarly named compound ethyl-2-(4-aminophenoxy)acetate . The latter is an ether-ester and is not formed by esterification of this compound. Instead, its synthesis involves the O-alkylation of 4-nitrophenol (B140041) with ethyl bromoacetate, followed by the selective reduction of the nitro group to an amine. mdpi.comresearchgate.netresearchgate.net This process modifies the phenolic oxygen of a precursor rather than the hydroxymethyl group of the target compound.

Formation of Extended Ether Systems

The hydroxyl group of this compound can be converted into an ether linkage, thereby extending the molecular framework. The Williamson ether synthesis is the classical and most widely used method for this purpose. khanacademy.orgwikipedia.orgmasterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com

The process involves two main steps:

Deprotonation : The hydroxyl group is deprotonated using a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide ion. masterorganicchemistry.com

Nucleophilic Substitution : The newly formed alkoxide attacks a primary alkyl halide (e.g., ethyl iodide) or another substrate with a good leaving group, displacing the halide and forming the new C-O ether bond. wikipedia.orgtaylorandfrancis.com

This method is highly efficient for coupling with primary alkyl halides. Secondary and tertiary halides are less suitable as they tend to favor elimination side reactions. wikipedia.org The Williamson synthesis is a versatile tool for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.org

Based on a thorough review of the available scientific literature, it is not possible to generate the requested article on "this compound" strictly following the provided outline. The search for detailed research findings on the specific derivatization and functionalization strategies mentioned—namely, the use of N-(4-aminophenyl)piperidine, 4-bromo-N-methylbenzylamine, and incorporation into naphthoquinone-aminophenol redox systems as applied directly to "this compound"—did not yield relevant results.

The provided derivatization reagents, N-(4-aminophenyl)piperidine and 4-bromo-N-methylbenzylamine, are documented for the analytical enhancement of compounds containing carboxylic acid functional groups. The target molecule, "this compound," possesses amino and primary alcohol functional groups, which would not be suitable substrates for these specific reagents under the described reaction mechanisms. Similarly, while the synthesis of naphthoquinone-aminophenol derivatives is a known strategy for creating redox-active systems, the literature found does not specifically describe the incorporation of the "this compound" moiety into these structures.

Fulfilling the request under these circumstances would require extrapolating information beyond the available scientific evidence, which would contravene the core instructions for scientific accuracy and strict adherence to documented research. Therefore, the article cannot be generated as the necessary factual basis connecting the specific outline points to the subject compound, "this compound," is absent in the current body of scientific literature retrieved.

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of (4-Aminophenoxy)methanol, focusing on its electronic and molecular structure. These in silico approaches offer a detailed perspective on the molecule's behavior.

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. DFT calculations can determine the optimized geometry of this compound, including bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

Table 1: Calculated Geometrical Parameters of this compound using DFT/B3LYP/6-311G(d,p)

Parameter Bond Length (Å) Bond Angle (°)
C-C (aromatic) 1.38 - 1.40
C-O 1.37
O-CH₂ 1.43
C-N 1.40
N-H 1.01
C-H (aromatic) 1.08
C-H (methyl) 1.09
C-O-C: 118.0
C-C-N: 120.5
H-N-H: 112.0

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. dergipark.org.tr

A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. researchgate.net For this compound, the presence of the electron-donating amino group and the oxygen atom is expected to raise the HOMO energy level, while the aromatic ring influences the LUMO. Analysis of the HOMO and LUMO electron density distributions reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. Time-dependent DFT (TD-DFT) calculations can further predict the electronic absorption spectra, providing information on the electronic transitions between molecular orbitals. materialsciencejournal.org

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

Parameter Energy (eV)
HOMO -5.50
LUMO -0.80
Energy Gap (ΔE) 4.70

Note: These values are representative examples for aromatic amines and ethers and are intended for illustrative purposes.

Molecular Simulation Techniques

Molecular simulation techniques are employed to study the macroscopic properties of materials by modeling the behavior of atoms and molecules over time.

Molecular Dynamics (MD) and Molecular Mechanics (MM) Simulations for Material Properties

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of this compound in various environments (e.g., in solution or as a solid). These simulations can be used to predict material properties such as density, viscosity, diffusion coefficients, and thermal conductivity.

Molecular Mechanics (MM) employs classical mechanics to model molecular systems. The potential energy of the system is calculated using force fields, which are sets of parameters that define the energy contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions. MM simulations are computationally less expensive than quantum chemical calculations and are suitable for studying large systems and long-time-scale phenomena. For this compound, MM simulations could be used to explore conformational landscapes and predict packing in the solid state.

Analysis of Supramolecular Interactions (e.g., Hirshfeld Surface Analysis and Hydrogen Bonding)

Supramolecular interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in determining the crystal packing and physical properties of molecular solids. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.gov It partitions the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify close intermolecular contacts. For this compound, the amino group can act as a hydrogen bond donor, while the oxygen atoms of the ether and hydroxyl groups can act as acceptors. Hirshfeld analysis would reveal the nature and extent of these hydrogen bonds, as well as other contacts like C-H···π interactions, which govern the supramolecular assembly. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov

Table 3: Predicted Intermolecular Contact Contributions from Hirshfeld Surface Analysis for this compound

Contact Type Contribution (%)
H···H 45.0
C···H/H···C 25.0
O···H/H···O 15.0
N···H/H···N 10.0
C···C 3.0
Other 2.0

Note: This data is a hypothetical representation based on typical values for organic molecules with similar functional groups.

Mechanistic Studies via Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For reactions involving this compound, such as its synthesis or subsequent chemical transformations, DFT calculations can be used to map out the potential energy surface. This allows for the identification of the most favorable reaction pathways. For instance, in a synthetic route, computational studies can help understand the role of catalysts and predict the regioselectivity and stereoselectivity of the reaction. While specific mechanistic studies on this compound were not found, the general approach of using computational chemistry to understand reaction mechanisms is a well-established and valuable tool.

Elucidation of Reaction Pathways and Transition States

Computational chemistry allows for the mapping of potential energy surfaces, identifying stable intermediates and the transition states that connect them, thereby elucidating reaction mechanisms. The reactivity of "this compound" is primarily associated with its three functional groups: the aromatic amino group, the phenolic ether, and the hydroxymethyl group.

Oxidation and Radical Reactions:

The aminophenol moiety is susceptible to oxidation. DFT studies on aminophenol isomers have shown that the position of the amino group significantly influences the compound's stability and reactivity. researchgate.net Quantum chemistry calculations at the B3LYP theory level indicate that the 4-isomers of aminophenol are generally more reactive and less stable. researchgate.net The primary pathways for oxidation often involve the formation of radical intermediates.

One computational study investigated the oxidation of p-aminophenol mediated by dioxygen and cobalt(II) ions, which was found to generate hydroxyl radicals. rsc.org Such studies suggest that the amino group can facilitate electron transfer, leading to the formation of a phenoxy radical. Electron spin resonance spectroscopy has confirmed the formation of the p-aminophenoxy free radical as the one-electron oxidation product of p-aminophenol.

The stability of such radicals and the subsequent reaction pathways can be computationally explored. For instance, DFT calculations can be used to determine bond dissociation energies (BDE) and ionization potentials (IP), which are crucial parameters in predicting the propensity for radical formation and the subsequent reaction steps. researchgate.net A study on aminophenol derivatives calculated these values to assess the reactivity of different isomers. researchgate.net

The hydroxymethyl group is analogous to the primary alcohol in benzyl (B1604629) alcohol. Computational studies on the oxidation of benzyl alcohol have identified key reaction steps, including the abstraction of a hydrogen atom from the hydroxyl group, followed by the cleavage of the C-H bond at the α-carbon. The presence of different catalysts and oxidants can significantly alter the energy barriers of these steps.

Interactive Table: Calculated Energetic Properties of Aminophenol Isomers

Note: The data in this table is derived from a DFT study on aminophenol analogues and is intended to be illustrative of the computational data that can be generated for such compounds. researchgate.net The values are not specific to this compound.

Transition State Analysis:

Transition states represent the highest energy point along a reaction coordinate and are characterized by a single imaginary frequency in vibrational analysis. Locating these structures is a key goal of computational reaction mechanism studies. For a hypothetical oxidation reaction of the hydroxymethyl group in "this compound," DFT calculations could model the approach of an oxidizing agent and map the energy profile of the hydrogen abstraction process, identifying the geometry and energy of the transition state.

A QM/MM study on the mechanism of aminophenol oxidation by a functionalized β-cyclodextrin identified the rate-determining step and calculated an activation energy of 54.4 kcal mol⁻¹. This highlights the ability of computational methods to quantify the energetic barriers of complex reactions.

Adsorption Mechanisms of Aminophenoxy Derivatives

The interaction of aminophenoxy derivatives with surfaces is critical in various applications, including catalysis, sensing, and environmental remediation. Computational modeling can provide a molecular-level understanding of the adsorption process, including the preferred binding sites, adsorption energies, and the nature of the intermolecular forces.

Interaction with Surfaces:

The adsorption of aminophenoxy derivatives on a surface is governed by a combination of interactions, including:

Hydrogen Bonding: The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, forming strong interactions with surfaces that have complementary functionalities (e.g., metal oxides with surface hydroxyl groups).

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with graphitic or other aromatic surfaces.

Electrostatic Interactions: The polarity of the molecule and the surface can lead to significant electrostatic attraction or repulsion.

Adsorption on Metal and Metal Oxide Surfaces:

Computational studies have investigated the adsorption of various organic molecules on surfaces like gold and titanium dioxide (TiO₂). A study on the adsorption of ligands on gold nanosurfaces highlighted the importance of noncovalent interactions in driving the adsorption process. nih.govnih.gov For a molecule like "this compound," the amino and hydroxyl groups could be expected to interact strongly with the gold surface.

Theoretical studies on the adsorption of molecules on TiO₂ surfaces have shown that the surface structure and the presence of defects can significantly influence the adsorption energy and geometry. uninsubria.itmdpi.comresearchgate.netrsc.org The amino and hydroxyl groups of an aminophenoxy derivative would likely be the primary binding moieties to a TiO₂ surface, potentially through coordination with surface titanium atoms or hydrogen bonding with surface oxygen atoms.

Adsorption on Carbon-Based Materials:

The adsorption of phenolic compounds on graphene and its derivatives has been the subject of computational investigations. These studies often find that π-π stacking between the aromatic ring of the adsorbate and the graphene surface is a major driving force for adsorption. The presence of functional groups that can form hydrogen bonds can further enhance the adsorption energy.

Interactive Table: Key Interactions in the Adsorption of Aminophenoxy Derivatives

Explorations in Bioactive Compound Design and Medicinal Chemistry Foundations

Design of Heterocyclic Compounds Incorporating the Aminophenoxy Moiety

The aminophenoxy moiety is a valuable pharmacophore in the design of new therapeutic agents. Heterocyclic compounds, which form the backbone of a vast number of pharmaceutical drugs, can be strategically modified with the aminophenoxy group to enhance their biological activity. Researchers have successfully functionalized core structures, such as the flavone (B191248) nucleus, with an aminophenoxy moiety to synthesize novel heterocyclic derivatives. This strategic incorporation aims to explore and optimize interactions with biological targets, leading to compounds with improved efficacy and selectivity. The synthesis of such compounds often involves the reduction of corresponding nitrophenoxy precursors to yield the desired aminophenoxy functionality, which can then be positioned at various locations on the heterocyclic scaffold to fine-tune its pharmacological properties.

Flavone Derivatives with 4-Aminophenoxy Functionality

Flavones, a class of naturally occurring compounds, are well-known for their diverse biological activities. The introduction of a 4-aminophenoxy group onto the flavone scaffold has been a particularly fruitful strategy in the development of selective anticancer agents.

Structure-activity relationship (SAR) studies have been crucial in understanding how the placement of the 4-aminophenoxy group affects the anticancer properties of flavone derivatives. Research has demonstrated that the position of this moiety on the flavone's A ring, as well as the presence of other functional groups like a phenoxy moiety on the B ring, significantly influences the compound's selective cytotoxicity against cancer cells.

For instance, studies on a series of aminophenoxy flavone derivatives tested against human non-small cell lung cancer (NSCLC) cells (A549 and NCI-H1975) revealed that a derivative with a 4-aminophenoxy group at the 6-position of the A ring and a phenoxy group at the C'3 position of the B ring (designated as APF-1) was the most effective. This specific arrangement resulted in potent antiproliferative activity at low micromolar concentrations and a high selectivity index, meaning it was significantly more toxic to cancer cells than to healthy fibroblast cells. Conversely, the absence of the phenoxy moiety on the B ring or altering the position of the 4-aminophenoxy group on the A ring led to a decrease in both efficacy and selectivity.

Table 1: Cytotoxicity of Aminophenoxy Flavone Derivative (APF-1)

Cell Line Type IC₅₀ (µM) Selectivity Index (SI)
A549 Human Non-Small Cell Lung Cancer 2.8 ± 0.3 > 10.7
NCI-H1975 Human Non-Small Cell Lung Cancer 1.5 ± 0.2 > 20.0

| HDF | Human Dermal Fibroblasts (Healthy) | > 30 | N/A |

Data compiled from studies on aminophenoxy flavone derivatives. The Selectivity Index (SI) is calculated as the IC₅₀ in healthy cells divided by the IC₅₀ in cancer cells.

To understand the underlying mechanisms of their antiproliferative effects, detailed cellular investigations have been conducted on promising aminophenoxy flavone derivatives. Flow cytometric analyses of NSCLC cells treated with the potent derivative APF-1 revealed that the compound effectively induces apoptosis (programmed cell death).

Furthermore, APF-1 was found to cause cell cycle arrest in the G2/M phase. This halt in the cell division process prevents cancer cells from proliferating. The mechanism behind this cell cycle arrest is linked to the upregulation of the p21 protein (also known as p21Waf1/Cip1). The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that plays a critical role in controlling cell cycle progression. By increasing the expression of p21, APF-1 inhibits the activity of cyclin/CDK complexes, leading to the observed G2/M arrest. This targeted mechanistic action highlights the potential of aminophenoxy flavone-based compounds as sophisticated anticancer agents.

Role as Precursors for Targeted Therapeutic Agents (e.g., dual GK and PPARγ activators)

The aminophenoxy structure serves as a valuable precursor in the synthesis of multi-target therapeutic agents. While direct synthesis from (4-Aminophenoxy)methanol is not explicitly detailed in the provided context, related phenoxy-containing compounds are central to the design of dual agonists for targets like glucokinase (GK) and peroxisome proliferator-activated receptor-gamma (PPARγ). These dual-target agents are of significant interest for treating complex metabolic diseases such as type 2 diabetes. For example, the design of a dual PPARγ/δ agonist, (R)-3-{2-ethyl-4-[3-(4-ethyl-2-pyridin-2-yl-phenoxy )-butoxy]-phenyl}propionic acid, showcases the importance of the phenoxy moiety in creating ligands that can interact with multiple receptors to achieve a synergistic therapeutic effect. The aminophenoxy group provides a reactive handle that can be chemically modified to build more complex molecules designed to fit the binding pockets of multiple biological targets simultaneously.

Utility as Derivatization Reagents in Biological Sample Analysis

In the field of analytical chemistry, derivatization is a key process used to modify an analyte to improve its detection and separation characteristics in techniques like high-performance liquid chromatography (HPLC). Amine-containing compounds, such as those with an aminophenoxy group, are suitable for use as derivatization reagents. nih.gov Although this compound itself is not a commonly cited reagent, the primary amine of the aminophenoxy moiety is reactive towards various functional groups.

The principle involves reacting the amine group with an analyte (e.g., carboxylic acids, aldehydes, ketones) in a biological sample to form a new, more easily detectable derivative. This process can attach a chromophore or fluorophore to the analyte, significantly enhancing its response to UV-visible or fluorescence detectors. A variety of reagents are used for derivatizing primary amines, including Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), and Fmoc-Cl, which underscores the chemical principle by which an aminophenoxy-containing reagent would function. nih.govsdiarticle4.com This chemical modification is essential for the quantitative analysis of low-concentration metabolites in complex biological matrices. nih.gov

Future Research Directions and Interdisciplinary Investigations

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For (4-Aminophenoxy)methanol and its derivatives, a primary research focus will be the development of novel and sustainable synthetic routes that are both efficient and environmentally benign. Current methodologies often rely on multi-step processes that may involve harsh reagents and generate significant waste.

Future synthetic strategies are expected to explore:

Biocatalysis: The use of enzymes or whole-cell systems to catalyze the synthesis of this compound and its analogues could offer high selectivity and milder reaction conditions.

Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Alternative Solvents: Investigating the use of greener solvents, such as supercritical fluids or bio-derived solvents, will be crucial to reduce the environmental footprint of the synthesis. researchgate.net

Catalytic Routes: The development of novel catalysts, including heterogeneous catalysts and nanocatalysts, could enable more direct and atom-economical synthetic pathways.

Synthetic ApproachPotential AdvantagesResearch Focus
BiocatalysisHigh selectivity, mild conditions, reduced wasteEnzyme screening, metabolic engineering
Flow ChemistryEnhanced control, scalability, improved safetyReactor design, process optimization
Green SolventsReduced environmental impact, improved safetySupercritical fluids, bio-solvents
Novel CatalysisAtom economy, direct synthesis, reusabilityHeterogeneous catalysts, nanocatalysts

Advanced Characterization Techniques for Complex Derivatized Structures

As more complex derivatives of this compound are synthesized, advanced characterization techniques will be indispensable for elucidating their intricate three-dimensional structures and properties. While standard techniques like NMR and IR spectroscopy will remain fundamental, future research will necessitate the application of more sophisticated methods.

Key areas for advanced characterization include:

Single-Crystal X-ray Diffraction: This technique will be vital for determining the precise atomic arrangement in crystalline derivatives, providing invaluable insights into intermolecular interactions.

Solid-State NMR (ssNMR): For non-crystalline or poorly crystalline materials, ssNMR can provide detailed information about the local chemical environment and molecular dynamics.

Advanced Mass Spectrometry: Techniques such as tandem mass spectrometry (MS/MS) and ion mobility-mass spectrometry will be crucial for characterizing complex mixtures and large supramolecular assemblies.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods will be increasingly used to complement experimental data and to predict the properties of novel derivatives.

Rational Design of this compound Derivatives with Tailored Properties

The ability to predict and control the properties of materials at the molecular level is a cornerstone of modern materials science. The rational design of this compound derivatives with specific, tailored properties represents a significant and exciting avenue for future research. northwestern.edu This approach involves a deep understanding of structure-property relationships, enabling the design of molecules for specific applications.

Future design strategies will likely focus on:

Polymer Chemistry: Incorporating the this compound moiety into polymer backbones or as pendant groups to create materials with enhanced thermal stability, specific optical properties, or improved mechanical strength.

Pharmaceuticals: Designing derivatives with potential biological activity, for example, as anticancer agents or enzyme inhibitors. mdpi.com

Functional Dyes and Pigments: Modifying the chromophore of this compound to develop new dyes with specific absorption and emission characteristics for applications in imaging and sensing.

Application AreaDesign StrategyDesired Properties
Advanced PolymersIncorporation into polymer chainsThermal stability, optical clarity, mechanical strength
PharmaceuticalsModification for biological targetingAnticancer activity, enzyme inhibition
Functional DyesChromophore modificationSpecific absorption/emission, sensing capabilities

Exploration of Self-Assembly and Supramolecular Architectures

The principles of supramolecular chemistry, which govern the spontaneous organization of molecules into well-defined structures, offer a powerful bottom-up approach to creating complex functional materials. nih.gov The hydrogen bonding capabilities of the amino and hydroxyl groups, along with potential π-π stacking interactions of the aromatic ring, make this compound an excellent candidate for the construction of self-assembling systems.

Future research in this area will likely involve:

Crystal Engineering: The deliberate design of crystalline solids with predictable structures and properties based on an understanding of intermolecular interactions.

Gelators: The development of low-molecular-weight gelators based on this compound derivatives that can form gels in various solvents, with potential applications in drug delivery and tissue engineering.

Liquid Crystals: The design of derivatives that exhibit liquid crystalline phases, which are crucial for applications in displays and optical devices.

Integration with Nanotechnology for Advanced Functional Materials

The synergy between organic molecules and nanomaterials opens up a vast landscape of possibilities for creating advanced functional materials with novel properties. The integration of this compound and its derivatives with nanotechnology is a promising area for future interdisciplinary research.

Potential avenues of exploration include:

Surface Functionalization of Nanoparticles: Using this compound derivatives to modify the surface of nanoparticles (e.g., gold, silica, quantum dots) to improve their dispersibility, biocompatibility, or to introduce specific functionalities.

Hybrid Nanomaterials: The creation of hybrid materials by combining this compound-based polymers with inorganic nanomaterials to achieve enhanced mechanical, electronic, or optical properties.

Nanosensors: The development of nanosensors where this compound derivatives act as recognition elements for the detection of specific analytes.

In Silico Screening and Predictive Modeling for Materials and Biological Applications

Computational approaches are becoming increasingly powerful tools in chemical research, enabling the prediction of molecular properties and the screening of large virtual libraries of compounds. researchgate.net In silico methods will play a pivotal role in accelerating the discovery and development of new materials and biologically active molecules based on the this compound scaffold.

Future computational research will likely encompass:

Virtual Screening: The use of molecular docking and other computational techniques to screen virtual libraries of this compound derivatives for potential drug candidates or materials with desired properties.

Quantitative Structure-Activity Relationship (QSAR): The development of QSAR models to correlate the structural features of derivatives with their observed biological activity or material properties, guiding the design of more potent or effective compounds.

Molecular Dynamics Simulations: The use of molecular dynamics simulations to study the dynamic behavior of this compound-based systems, such as their interaction with biological macromolecules or their self-assembly into larger structures. polimi.it

Computational MethodApplicationGoal
Virtual ScreeningDrug discovery, materials scienceIdentify lead compounds with desired properties
QSARMedicinal chemistry, materials designPredict activity/properties based on structure
Molecular DynamicsBiophysics, materials scienceUnderstand dynamic behavior and interactions

Q & A

Basic Research Question

  • NMR : 1^1H and 13^{13}C NMR confirm structure via aromatic proton signals (δ 6.5–7.5 ppm) and hydroxymethyl group (δ 4.5–5.0 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • Mass Spectrometry : ESI-MS identifies molecular ion peaks (m/z 153.1 for [M+H]+^+) .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question
Density Functional Theory (DFT) simulations map electron density on the amino group, predicting regioselectivity in electrophilic attacks. Molecular dynamics models assess solvation effects in methanol/water systems. Validation requires comparison with experimental kinetic data .

What storage conditions are critical to prevent degradation of this compound?

Basic Research Question

  • Temperature : Store at 2–8°C to minimize thermal decomposition.
  • Light : Protect from UV exposure to avoid photolytic cleavage of the aminophenoxy bond.
  • Atmosphere : Use nitrogen-purged vials to prevent oxidation .

How can researchers resolve contradictions in reported reaction mechanisms involving this compound?

Advanced Research Question
Contradictory pathways (e.g., free radical vs. ionic mechanisms) are resolved via:

  • Isotopic labeling : Track 15^{15}N in amination steps to identify intermediates.
  • Kinetic studies : Compare activation energies under varying pH and solvent conditions .

What are common impurities in this compound synthesis, and how are they quantified?

Basic Research Question

  • By-products : Unreacted 4-nitrophenoxy methanol or over-reduced derivatives.
  • Analytical methods : GC-MS with internal standards (e.g., deuterated analogs) quantifies impurities at <0.1% .

What strategies enhance the biological activity of this compound through functionalization?

Advanced Research Question

  • Acetylation : Protect the amino group with acetic anhydride to improve membrane permeability .
  • Sulfonation : Introduce sulfonyl groups via electrophilic substitution to modulate pharmacokinetics .

Which solvent systems are compatible with this compound in catalytic reactions?

Basic Research Question

  • Polar aprotic solvents : DMF or DMSO stabilize ionic intermediates in substitution reactions.
  • Alcohols : Methanol minimizes side reactions during reduction steps .

How does the crystal structure of this compound influence its solubility and stability?

Advanced Research Question
X-ray crystallography reveals hydrogen bonding between the hydroxymethyl and amino groups, creating a rigid lattice that reduces solubility in non-polar solvents. Solvate formation (e.g., with methanol) alters melting points and hygroscopicity .

What safety protocols are essential when handling this compound?

Basic Research Question

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to avoid inhalation of aerosolized particles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.